4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid
Description
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid is a branched-chain carboxylic acid featuring a trifluoromethyl (-CF₃) group at the 3rd carbon and two methyl (-CH₃) groups at the 4th position of the pentanoic acid backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl groups contribute steric bulk, influencing molecular interactions and solubility. This compound is of interest in pharmaceutical and materials science due to its unique physicochemical properties.
Properties
Molecular Formula |
C8H13F3O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4,4-dimethyl-3-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C8H13F3O2/c1-7(2,3)5(4-6(12)13)8(9,10)11/h5H,4H2,1-3H3,(H,12,13) |
InChI Key |
VZQTURHWMUORDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can be achieved through various synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Acidity: The trifluoromethyl group in 4,4-dimethyl-3-(trifluoromethyl)pentanoic acid increases acidity (pKa ~2–3) compared to non-fluorinated analogues like 3-hydroxy-3,4,4-trimethylpentanoic acid (pKa ~4.5) due to electron-withdrawing effects .
- Lipophilicity : The -CF₃ group enhances logP values (~3.5), making it more lipophilic than valproic acid (logP ~2.8) . PFAS derivatives exhibit extreme hydrophobicity (logP >5) due to perfluorinated chains .
- Thermal Stability: Methyl and trifluoromethyl groups improve thermal stability compared to hydroxy or amino-substituted analogues, which may degrade under high temperatures .
Environmental and Regulatory Considerations
- Synthesis Byproducts: Hyperbranched polyesters derived from 4,4-(4′-hydroxyphenyl)pentanoic acid () show minimal cyclization, contrasting with PFAS-related environmental risks .
Biological Activity
4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid, a compound with a trifluoromethyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action, supported by data from various studies.
- Chemical Formula : C₇H₁₂F₃O₂
- Molecular Weight : 196.17 g/mol
- Structure : The compound features a pentanoic acid backbone with two methyl groups and one trifluoromethyl substituent at specific positions.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) were notably low, suggesting strong antibacterial activity .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid | S. aureus | <20 |
| Related CF₃ compound | MRSA | <10 |
Anti-Inflammatory Potential
The anti-inflammatory potential of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid has been evaluated through various assays. Compounds with similar structural motifs have shown to inhibit the nuclear factor kappa-B (NF-κB) pathway, which plays a critical role in inflammation. The inhibition percentages varied based on the specific substituents present on the phenyl ring .
- SHP1 Activation : Some derivatives of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid have been shown to activate SHP1 (Src Homology 2 Domain-containing Phosphatase 1), which is involved in dephosphorylating key signaling proteins such as STAT3 and ERK. This activation leads to decreased cancer cell proliferation and enhanced apoptosis in tumor cells .
- Cell Viability Assays : In vitro studies revealed that certain derivatives exhibited IC₅₀ values ranging from 1.65 to 5.51 µM against leukemia and lung cancer cells, indicating potent anti-tumor effects .
Case Study 1: Antibacterial Activity
A study synthesized several derivatives of trifluoromethyl-containing compounds and tested their antibacterial efficacy. The optimal compound showed high activity against both quinolone and MRSA strains with low side effects, highlighting the potential of trifluoromethyl groups in drug design .
Case Study 2: Anti-Cancer Properties
In another investigation focusing on SHP1 activators, derivatives of 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid were shown to significantly inhibit the proliferation of hepatocellular carcinoma cells through the modulation of STAT3 signaling pathways .
Q & A
Q. What are the established synthetic routes for 4,4-Dimethyl-3-(trifluoromethyl)pentanoic acid in academic research?
The synthesis typically involves multi-step reactions focusing on introducing the trifluoromethyl and dimethyl groups. Key methodologies include:
- Nucleophilic trifluoromethylation : Using reagents like TMSCF₃ or Ruppert–Prakash reagent (CF₃SiMe₃) to introduce the CF₃ group at the β-position of a pentanoic acid precursor.
- Steric control for dimethyl groups : Alkylation or Grignard reactions to install the 4,4-dimethyl configuration, often requiring low-temperature conditions to avoid over-alkylation.
- Acid-catalyzed cyclization or hydrolysis : Final steps to stabilize the carboxylic acid functionality .
Q. Example Protocol :
Start with 3-keto-pentanoic acid derivatives.
Introduce CF₃ via radical or nucleophilic pathways.
Perform sequential alkylation with methyl iodide under basic conditions.
Purify via recrystallization or column chromatography.
Q. What characterization techniques are essential for confirming the structure of this compound?
Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) and fragmentation patterns.
- X-ray Crystallography : Resolve steric effects of the dimethyl and trifluoromethyl groups (if crystallizable) .
- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound’s trifluoromethyl group enhances metabolic stability and binding affinity, making it valuable for:
- Enzyme inhibition : Acts as a non-hydrolyzable analog in protease or kinase inhibitor design .
- Prodrug development : The carboxylic acid group facilitates conjugation with bioactive moieties for targeted delivery .
- Structure-activity relationship (SAR) studies : Modifying the dimethyl/trifluoromethyl ratio to optimize pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis to minimize byproducts?
Key strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during CF₃ transfer .
- Catalyst optimization : Employ copper(I) iodide or photoredox catalysts to enhance regioselectivity in radical trifluoromethylation .
- Byproduct mitigation :
- Monitor reaction progress via TLC or in-situ NMR.
- Use scavengers (e.g., silica gel or molecular sieves) to trap unreacted reagents.
Q. What strategies are recommended for analyzing contradictory data regarding the compound's biological activity?
Contradictions often arise from assay conditions or impurity profiles. Solutions include:
- Orthogonal assays : Validate results using both cell-based (e.g., IC₅₀ in HEK293 cells) and biochemical (e.g., fluorescence polarization) assays .
- Purity reassessment : Conduct HPLC-MS to rule out impurities >98% (e.g., residual alkylation reagents) .
- Computational modeling : Perform docking studies to assess binding mode consistency across experimental setups .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Steric hindrance : The 4,4-dimethyl and trifluoromethyl groups disrupt crystal packing.
- Solubility : Limited solubility in common solvents (e.g., hexane, EtOAc).
Solutions : - Use mixed solvents (e.g., DCM:MeOH) for slow evaporation.
- Co-crystallize with co-formers (e.g., amines) to improve lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
